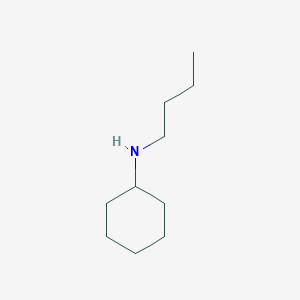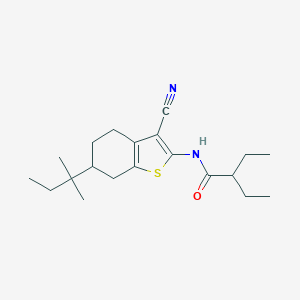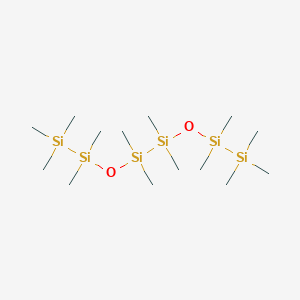
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane, also known as TMBPDS, is a silicon-based compound that has gained significant attention in the scientific community due to its unique properties. TMBPDS is a colorless liquid that is soluble in organic solvents and has a high boiling point. This compound has been synthesized using various methods, and its application in scientific research has been studied extensively.
Mécanisme D'action
The exact mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane is not fully understood, but it is believed to act as a Lewis acid catalyst due to the presence of silicon atoms with empty valence orbitals. This compound is also known to react with water to form silanols, which can participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and has low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane has several advantages in laboratory experiments, including its high boiling point and solubility in organic solvents. This compound is also stable under various conditions, making it a useful reagent for various chemical reactions. However, this compound can be expensive and may require specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the use of 1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane in scientific research, including its application in the synthesis of new silicon-based materials with unique properties. This compound can also be used as a catalyst in various chemical reactions, and its potential as a coating material for electronic devices can be explored further. Additionally, studies can be conducted to investigate the potential use of this compound in biomedical applications, such as drug delivery systems and tissue engineering.
Méthodes De Synthèse
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane can be synthesized using several methods, including the reaction of tetramethylsilane with pentamethyldisiloxane in the presence of a catalyst such as trifluoromethanesulfonic acid. Another method involves the reaction of pentamethyldisiloxane with chlorotrimethylsilane in the presence of a base such as potassium hydroxide. The resulting product is then reacted with tetramethylsilane to obtain this compound.
Applications De Recherche Scientifique
1,1,2,2-Tetramethyl-1,2-bis(pentamethyldisilanyloxy)disilane has been used in various scientific research applications, including as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. This compound has also been used as a crosslinking agent in the preparation of silicone elastomers and as a coating material for electronic devices.
Propriétés
Numéro CAS |
1787-37-7 |
|---|---|
Formule moléculaire |
C14H42O2Si6 |
Poids moléculaire |
410.99 g/mol |
Nom IUPAC |
[dimethyl(trimethylsilyl)silyl]oxy-[[dimethyl(trimethylsilyl)silyl]oxy-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C14H42O2Si6/c1-17(2,3)19(7,8)15-21(11,12)22(13,14)16-20(9,10)18(4,5)6/h1-14H3 |
Clé InChI |
CIZMYSRYIROUPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



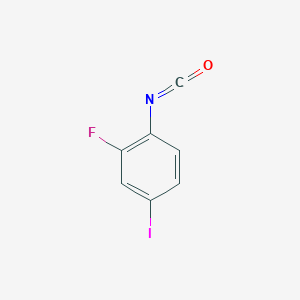
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
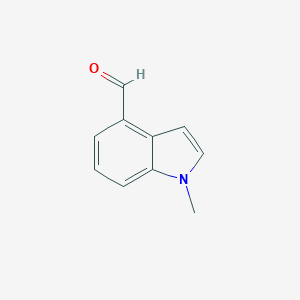
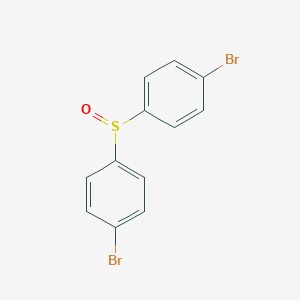




![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)
